molecular formula C10H16 B14695329 2,6,6-Trimethylcyclohepta-1,3-diene CAS No. 32952-66-2

2,6,6-Trimethylcyclohepta-1,3-diene

Cat. No.: B14695329
CAS No.: 32952-66-2
M. Wt: 136.23 g/mol
InChI Key: CRXJNVZDWOQLNG-UHFFFAOYSA-N
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Description

2,6,6-Trimethylcyclohepta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.2340 g/mol . This compound is characterized by a cycloheptadiene ring substituted with three methyl groups at positions 2, 6, and 6. It is a conjugated diene, which means it contains two double bonds separated by a single bond, allowing for resonance stabilization.

Chemical Reactions Analysis

2,6,6-Trimethylcyclohepta-1,3-diene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6,6-Trimethylcyclohepta-1,3-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylcyclohepta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2,6,6-Trimethylcyclohepta-1,3-diene can be compared to other conjugated dienes, such as 1,3-butadiene and isoprene. While all these compounds contain conjugated double bonds, this compound is unique due to its cycloheptadiene ring structure and the presence of three methyl groups. This structural difference imparts distinct chemical properties and reactivity patterns .

Similar compounds include:

  • 1,3-Butadiene
  • Isoprene
  • 2,4-Hexadiene

These compounds share the conjugated diene structure but differ in their specific substituents and ring structures, leading to variations in their chemical behavior and applications .

Properties

CAS No.

32952-66-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6,6-trimethylcyclohepta-1,3-diene

InChI

InChI=1S/C10H16/c1-9-5-4-7-10(2,3)8-6-9/h4-6H,7-8H2,1-3H3

InChI Key

CRXJNVZDWOQLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC=C1)(C)C

Origin of Product

United States

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